molecular formula C17H18N6O5 B12937588 N-(Phenylcarbamoyl)adenosine CAS No. 33467-20-8

N-(Phenylcarbamoyl)adenosine

Cat. No.: B12937588
CAS No.: 33467-20-8
M. Wt: 386.4 g/mol
InChI Key: JMJFPUDQRBBFAG-XNIJJKJLSA-N
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Description

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a phenylurea moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where the purine base is reacted with a protected sugar derivative.

    Formation of the Phenylurea Moiety: The phenylurea group is introduced by reacting the intermediate compound with phenyl isocyanate under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine base or the phenylurea moiety are replaced by other groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.

Comparison with Similar Compounds

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea can be compared with other similar compounds, such as:

These compounds share structural similarities with 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea but differ in their specific functional groups and biological activities. The uniqueness of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea lies in its combination of the purine base, tetrahydrofuran ring, and phenylurea moiety, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

33467-20-8

Molecular Formula

C17H18N6O5

Molecular Weight

386.4 g/mol

IUPAC Name

1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea

InChI

InChI=1S/C17H18N6O5/c24-6-10-12(25)13(26)16(28-10)23-8-20-11-14(18-7-19-15(11)23)22-17(27)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,24-26H,6H2,(H2,18,19,21,22,27)/t10-,12-,13-,16-/m1/s1

InChI Key

JMJFPUDQRBBFAG-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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